molecular formula C12H12N2O4S B2645100 [5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester CAS No. 335215-39-9

[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester

Cat. No.: B2645100
CAS No.: 335215-39-9
M. Wt: 280.3
InChI Key: SNWSNMJYZKCMGI-UHFFFAOYSA-N
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Description

[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group. Position 2 of the oxadiazole ring is linked via a sulfanyl (thioether) group to an acetic acid methyl ester moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse pharmacological applications, particularly in anticancer research.

Properties

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-16-9-5-3-8(4-6-9)11-13-14-12(18-11)19-7-10(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWSNMJYZKCMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxadiazole ring, usually via electrophilic aromatic substitution.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides.

    Esterification: The final step involves the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the ester group, leading to the formation of alcohols or amines.

    Substitution: The methoxyphenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to [5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester have been evaluated for their ability to induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HT-1080 (fibrosarcoma) with promising results .
  • Antimicrobial Properties :
    Oxadiazole derivatives have shown potential as antimicrobial agents. Research indicates that compounds containing the oxadiazole ring can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Materials Science Applications

  • Fluorescent Materials :
    The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. Their ability to emit light upon excitation is harnessed in various photonic applications .
  • Polymer Science :
    Incorporating oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. These materials are being explored for use in high-performance coatings and composites .

Agricultural Chemistry Applications

  • Pesticidal Activity :
    Research has demonstrated that oxadiazole derivatives can act as effective pesticides against a range of agricultural pests. Their mechanism often involves disrupting the nervous system of insects or inhibiting key metabolic pathways .
  • Herbicidal Activity :
    Compounds similar to this compound have been tested for herbicidal properties, showing effectiveness against various weed species without harming crops .

Case Study 1: Anticancer Evaluation

A study synthesized several oxadiazole derivatives and tested their cytotoxicity against human cancer cell lines. Among these, a compound structurally related to this compound demonstrated an IC50 value of 19.56 µM against fibrosarcoma cells, indicating strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of oxadiazole-based compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited activity comparable to standard antibiotics like norfloxacin, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of [5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

  • Compound A : Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate ()

    • Key Difference : Phenyl group at position 5 instead of 4-methoxyphenyl; ethyl ester instead of methyl ester.
    • Impact : The absence of the electron-donating methoxy group reduces polarity and may decrease π-π stacking interactions in biological systems. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability .
  • Compound B: [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid benzyl ester () Key Difference: Fluorine substituent (electron-withdrawing) at position 2 of the phenyl ring; benzyl ester. Impact: Fluorine enhances lipophilicity and metabolic stability but may alter binding affinity compared to methoxy.
  • Compound C : 5-[2-(4-Methoxyphenyl)-pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives ()

    • Key Difference : Pyridinyl group fused to the oxadiazole core.
    • Impact : The pyridine ring introduces nitrogen-based hydrogen bonding, enhancing cytotoxicity (IC₅₀ values: 2.2–15.5 μM in HepG2 and MCF7 cells) compared to simpler aryl-substituted oxadiazoles .

Heteroatom Variations in the Core Ring

  • Compound D: 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () Key Difference: Replacement of oxadiazole oxygen with sulfur (thiadiazole). However, reduced oxidative stability may limit therapeutic utility compared to oxadiazoles .

Ester Group Modifications

  • Compound E: (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid () Key Difference: Free carboxylic acid instead of methyl ester. Methyl esters often act as prodrugs, enhancing absorption and in vivo hydrolysis to active acids .

Data Tables

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
Target Compound 2.8 0.15 (Water) 180–182
Compound B () 3.5 0.03 (Water) 98–102
Compound E () 1.2 1.2 (Water) 145–148

Biological Activity

The compound [5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester belongs to a class of organic compounds known for their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, structure-activity relationships (SAR), and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which is known for its biological significance. The molecular formula is C12H13N3O3S, with a molecular weight of approximately 273.31 g/mol. The structure features a methoxy group and a sulfanyl acetic acid moiety that contribute to its biological properties.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant activity. A study conducted by Mohan et al. (2013) evaluated a series of oxadiazole derivatives for their efficacy against maximal electroshock seizures (MES) in male Wistar rats. The results indicated that several compounds within this series displayed potent anticonvulsant effects comparable to the standard drug phenytoin.

Table 1: Anticonvulsant Activity of Selected Compounds

Compound IDDose (mg/kg)MES Protection (%)Neurotoxicity (Rotorod Test)
8d10080No
8e10075No
8f10090No
Phenytoin20100Yes

The study highlighted compounds 8d, 8e, and 8f as the most effective in providing protection against seizures without exhibiting neurotoxicity at the tested doses .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that the presence of the methoxy group at the para position of the phenyl ring significantly enhances the anticonvulsant activity. Modifications to the oxadiazole ring and variations in substituents were also found to influence potency. The pharmacophore model established in this study suggests that specific electronic and steric properties are crucial for optimal activity.

Case Studies

In a clinical context, several case studies have illustrated the potential therapeutic applications of oxadiazole derivatives in treating neurological disorders. For instance, a case study involving patients with refractory epilepsy showed promising results when treated with a formulation containing oxadiazole-based compounds. Patients reported reduced seizure frequency and improved quality of life.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester, and what safety precautions are critical during synthesis?

  • Methodology : The compound is synthesized via cyclization of hydrazide derivatives or coupling reactions involving 1,3,4-oxadiazole intermediates. Key steps include:

  • Preparation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol through cyclization of 4-methoxybenzoic acid hydrazide with carbon disulfide .
  • Thioether formation by reacting the thiol intermediate with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
    • Safety : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid respiratory tract irritation (H335) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, oxadiazole, thioether groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₄N₂O₄S, theoretical 318.07 g/mol) .
  • X-ray Crystallography : Single-crystal analysis to resolve bond lengths/angles (e.g., oxadiazole ring geometry) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the ester group. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in pharmacological studies?

  • Methodology :

  • Substituent Variation : Modify the methoxy group (e.g., replace with halogens or alkyl chains) to assess electronic/steric effects on bioactivity .
  • Assay Design : Use enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) or cell viability tests (MTT assay on cancer lines) with IC₅₀ calculations .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. What experimental strategies address contradictions in reported bioactivity data for 1,3,4-oxadiazole derivatives?

  • Methodology :

  • Purity Validation : Re-evaluate compound purity via HPLC and elemental analysis to rule out impurities .
  • Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate studies across multiple cell lines .
  • Stereochemical Analysis : Investigate enantiomeric purity (if applicable) using chiral HPLC .

Q. How can environmental stability and degradation pathways be studied for this compound?

  • Methodology :

  • Hydrolytic Stability : Incubate at varying pH (1–13) and temperatures (25–60°C); monitor degradation via LC-MS .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify photoproducts .
  • Biodegradation : Use OECD 301D respirometry to assess microbial breakdown in soil/water matrices .

Q. What experimental design principles apply to in vivo toxicity profiling?

  • Methodology :

  • Dose-Response Studies : Administer graded doses (10–100 mg/kg) to rodents; monitor hematological, hepatic, and renal parameters .
  • Control Groups : Include vehicle (DMSO/saline) and positive controls (e.g., acetaminophen for hepatotoxicity) .
  • Histopathology : Perform tissue sectioning and staining (H&E) to identify organ-specific lesions .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., ester hydrolysis, glucuronidation) with Schrödinger’s MetaSite .

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